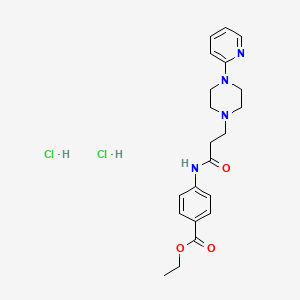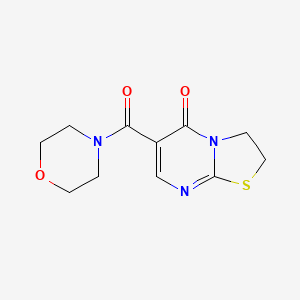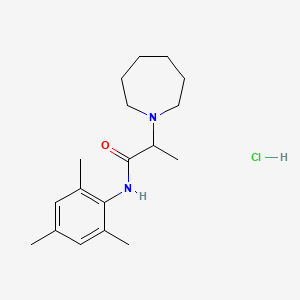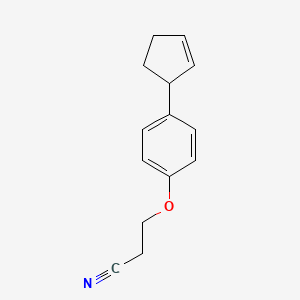
3-(4-(2-Cyclopenten-1-yl)phenoxy)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(2-Cyclopenten-1-yl)phenoxy)propanenitrile is an organic compound with the molecular formula C14H15NO It is characterized by a phenoxy group attached to a propanenitrile moiety, with a cyclopentenyl substituent on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-Cyclopenten-1-yl)phenoxy)propanenitrile typically involves the reaction of 4-(2-cyclopenten-1-yl)phenol with 3-bromopropanenitrile under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon in 3-bromopropanenitrile, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(2-Cyclopenten-1-yl)phenoxy)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst can be used for reduction.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Products may include 3-(4-(2-Cyclopenten-1-yl)phenoxy)propanoic acid or 3-(4-(2-Cyclopenten-1-yl)phenoxy)propanol.
Reduction: The major product would be 3-(4-(2-Cyclopenten-1-yl)phenoxy)propanamine.
Substitution: Products depend on the substituent introduced, such as 3-(4-(2-Cyclopenten-1-yl)-2-bromophenoxy)propanenitrile.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand in biochemical studies to investigate receptor-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(4-(2-Cyclopenten-1-yl)phenoxy)propanenitrile exerts its effects depends on its interaction with molecular targets. For example, as a ligand, it may bind to specific receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-(2-Cyclopenten-1-yl)phenoxy)propanoic acid
- 3-(4-(2-Cyclopenten-1-yl)phenoxy)propanol
- 3-(4-(2-Cyclopenten-1-yl)phenoxy)propanamine
Uniqueness
3-(4-(2-Cyclopenten-1-yl)phenoxy)propanenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential applications compared to its analogs. The cyclopentenyl substituent also contributes to its unique chemical and physical properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
88737-61-5 |
|---|---|
Fórmula molecular |
C14H15NO |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
3-(4-cyclopent-2-en-1-ylphenoxy)propanenitrile |
InChI |
InChI=1S/C14H15NO/c15-10-3-11-16-14-8-6-13(7-9-14)12-4-1-2-5-12/h1,4,6-9,12H,2-3,5,11H2 |
Clave InChI |
KHZZVOAPJOYGPZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C=C1)C2=CC=C(C=C2)OCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


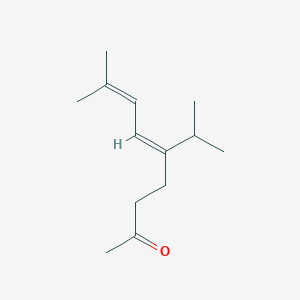
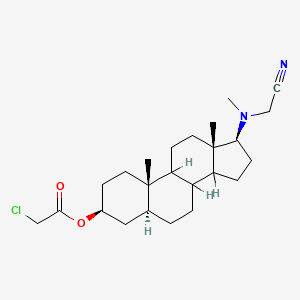
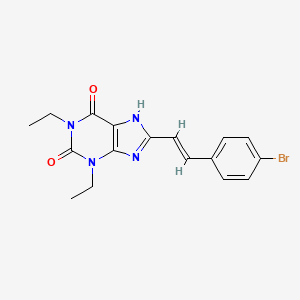

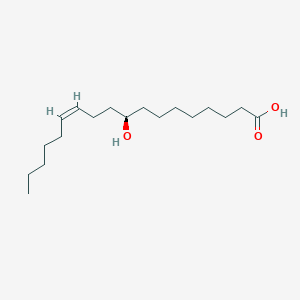


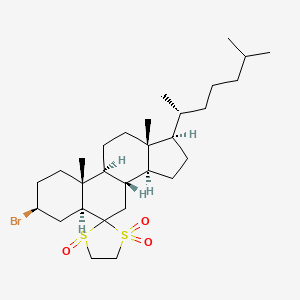
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12745359.png)
